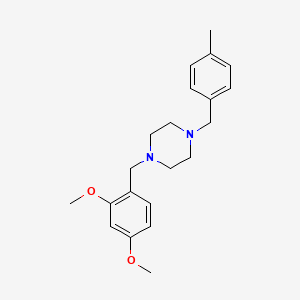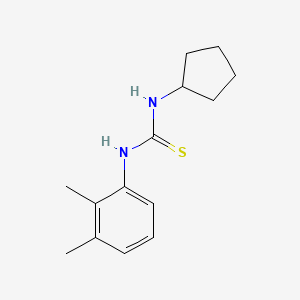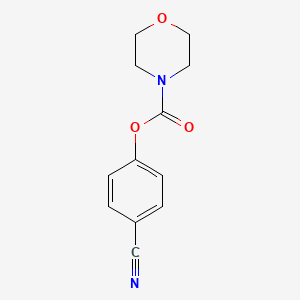![molecular formula C18H16FNO2 B5875782 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)
1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde, also known as FPEIMC, is a chemical compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer treatment, pain management, and neurological disorders.
Mécanisme D'action
The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is not fully understood. However, it has been suggested that 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde exerts its biological activities through the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC.
Biochemical and Physiological Effects:
1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration in cancer cells. It has also been shown to reduce inflammation, inhibit the release of inflammatory mediators, and reduce pain in animal models of inflammatory and neuropathic pain. In neurological disorders, 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is its potent biological activity against various diseases. It has shown promising results in cancer treatment, pain management, and neurological disorders. However, one of the limitations of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde and its potential side effects.
Orientations Futures
There are several future directions for the research of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde. One of the future directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another future direction is the investigation of the potential side effects of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde and its safety profile in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis method involves the reaction of 2-methylindole with 4-fluorobenzyl bromide in the presence of a base to yield 2-(4-fluorophenoxy)-2-methylindole. The resulting compound is further reacted with paraformaldehyde in the presence of a base to yield 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde.
Applications De Recherche Scientifique
1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has shown promising results in various scientific research applications. In cancer treatment, 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has demonstrated potent anti-proliferative activity against different cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been shown to induce apoptosis, inhibit cell migration, and suppress tumor growth in animal models.
In pain management, 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been studied for its potential as an analgesic agent. It has been shown to inhibit the release of inflammatory mediators and reduce pain in animal models of inflammatory and neuropathic pain.
In neurological disorders, 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and reduce neuroinflammation in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-13-17(12-21)16-4-2-3-5-18(16)20(13)10-11-22-15-8-6-14(19)7-9-15/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETWFVWTSDPEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)


![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)






![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)

